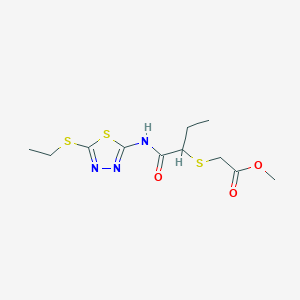
2-((1-((5-(エチルチオ)-1,3,4-チアジアゾール-2-イル)アミノ)-1-オキソブタン-2-イル)チオ)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is a chemical compound known for its intriguing structure and versatile applications. Its molecular structure comprises an ester functional group attached to a thiadiazole ring, making it significant in various fields, including chemistry and medicine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals due to its reactive thiadiazole moiety.
Biology and Medicine
In biological research, methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
The compound finds applications in the industrial sector, particularly in the formulation of specialty chemicals and materials science. Its reactivity and stability under various conditions make it valuable in the production of coatings, adhesives, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic reactions. One common synthetic route involves the reaction of ethyl 2-(2-mercaptoacetyl)thioacetate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The reaction proceeds under controlled conditions, usually at room temperature, with a suitable solvent like dichloromethane. The intermediate products are purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate is scaled up by optimizing the reaction conditions. This involves using reactors that maintain a constant temperature and pressure, ensuring a high yield and purity of the final product. Solvents are recycled to minimize waste, and by-products are carefully managed.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the thiadiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl group to alcohols is feasible under mild conditions using reducing agents like sodium borohydride.
Substitution: : The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), and sodium periodate (NaIO₄).
Reduction: : Sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄).
Substitution: : Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Hydrolyzed products including acids and alcohols.
作用機序
The mechanism by which methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate exerts its effects is primarily through its interaction with cellular components. It can inhibit enzymes or interfere with metabolic pathways by binding to active sites. The thiadiazole ring plays a crucial role in these interactions, facilitating the compound's binding affinity to target proteins.
類似化合物との比較
Similar Compounds
Methyl 2-((1-((5-methylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Ethyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
Uniqueness
Compared to similar compounds, methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate stands out due to its specific substitutions on the thiadiazole ring. These modifications can significantly alter its reactivity and binding properties, making it unique in its applications.
Hope this provides you with a thorough understanding of methyl 2-((1-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
特性
IUPAC Name |
methyl 2-[1-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S3/c1-4-7(19-6-8(15)17-3)9(16)12-10-13-14-11(20-10)18-5-2/h7H,4-6H2,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBKSLGSKOTBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
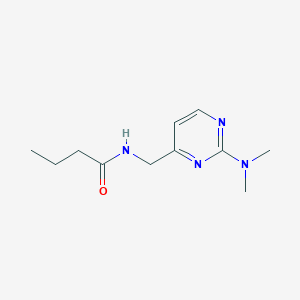
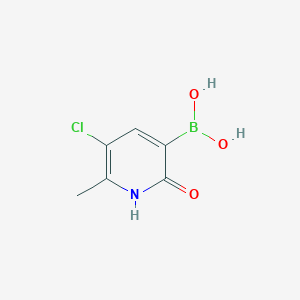
![3-(4-Chlorophenyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2560042.png)
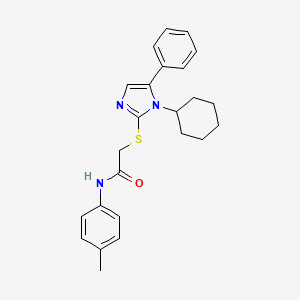
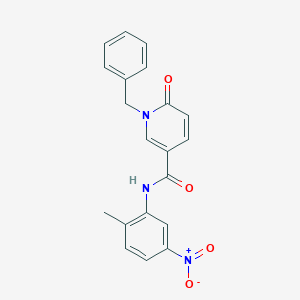
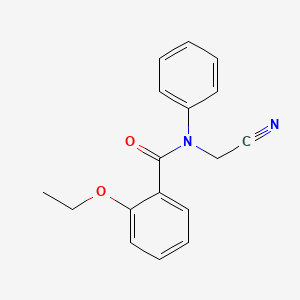
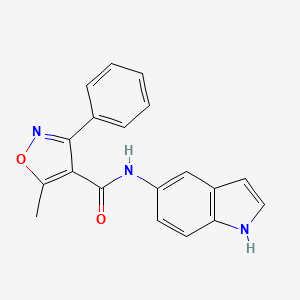
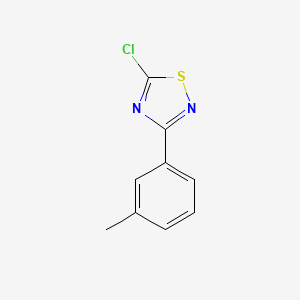
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
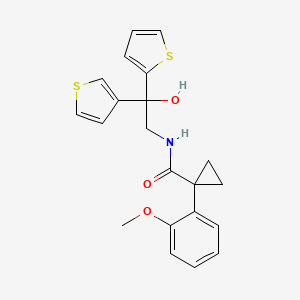
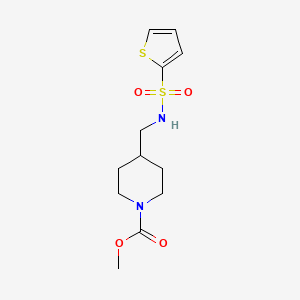
![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2560055.png)
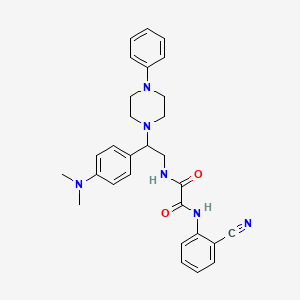
![2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2560059.png)
